molecular formula C8H10N2O4 B2602606 2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid CAS No. 1486061-06-6

2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid

Cat. No. B2602606
CAS RN: 1486061-06-6
M. Wt: 198.178
InChI Key: SKPBDSKWRWFKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid, also known as acetylacetone monohydrate, is a chemical compound with a molecular formula of C7H10N2O4. It is a white crystalline powder that is soluble in water and has a melting point of 90-92°C. This compound has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Chelating Agents

2-(Hydroxyimino)propanohydroxamic acid, a derivative that transforms the amino group into oxime and the carboxylic group into a hydroxamic function, has shown to be a more powerful chelating agent for Cu2+ and Ni2+ ions than its analogues, demonstrating its potential in creating new families of chelating agents (Dobosz et al., 1998).

Antimicrobial Agents

Research has led to the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. These compounds have shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Bone Turnover and Osteoporosis

Compounds identified as potent and selective antagonists of the αvβ3 receptor have shown excellent in vitro profiles and significant efficacy in in vivo models of bone turnover, indicating their potential for the prevention and treatment of osteoporosis (Coleman et al., 2004).

Antibacterial Activity

The synthesis of novel (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives using an efficient nanocatalyst has been explored, with some products showing encouraging antibacterial activity (Jahanshahi et al., 2018).

Antitumor Activities

Research into the synthesis of derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester with potential antitumor activities has been conducted. These studies indicated that certain configurations of the compounds contribute to their selective anti-tumor activities (Xiong Jing, 2011).

properties

IUPAC Name

2-hydroxy-2-methyl-3-(2-oxopyrimidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-8(14,6(11)12)5-10-4-2-3-9-7(10)13/h2-4,14H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPBDSKWRWFKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=NC1=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-methyl-3-(2-oxopyrimidin-1(2H)-yl)propanoic acid

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